(S)-(+)-Ibuprofen

Catalog No.
S525772
CAS No.
51146-56-6
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-Ibuprofen

CAS Number

51146-56-6

Product Name

(S)-(+)-Ibuprofen

IUPAC Name

(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m0/s1

InChI Key

HEFNNWSXXWATRW-JTQLQIEISA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O

Solubility

Insoluble

Synonyms

Dexibuprofen; Doctrin; L 669455; L-669,455, MK 233; MK-233; Dexibuprofen (free acid)

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O

Description

The exact mass of the compound Dexibuprofen is 206.1307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759814. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. It belongs to the ontological category of ibuprofen in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Analgesic Effects:

Dexibuprofen's primary function is to alleviate pain. Studies have demonstrated its efficacy in managing acute pain following surgery, trauma, or dental procedures [, ]. Research suggests it works by inhibiting the production of prostaglandins, which are signaling molecules involved in the inflammatory response and pain perception [].

Anti-inflammatory Properties:

Inflammation is a natural response to injury or infection. Dexibuprofen's anti-inflammatory properties have been investigated in research for conditions like rheumatoid arthritis and osteoarthritis [, ]. It may help reduce inflammation-induced pain, swelling, and stiffness in joints [].

Potential Role in Cancer

Some scientific studies have explored the possibility of using dexibuprofen alongside conventional cancer treatment. The focus lies on its potential to inhibit the growth and spread of certain cancers [, ]. However, more research is needed to determine its efficacy and safety in this context.

(S)-(+)-Ibuprofen, commonly referred to simply as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. Its IUPAC name is 2-[4-(2-methylpropyl)phenyl]propanoic acid, and it has the molecular formula C₁₃H₁₈O₂ with a molar mass of approximately 206.28 g/mol. The compound exists as a racemic mixture of two enantiomers: the (S)-enantiomer, which is pharmacologically active, and the (R)-enantiomer, which has minimal activity but can be converted into the (S)-form in vivo through metabolic processes involving specific enzymes .

Dexibuprofen works by inhibiting the cyclooxygenase (COX) enzyme, particularly COX-1 and COX-2. These enzymes are involved in the production of prostaglandins, which play a role in pain, inflammation, and fever. By inhibiting COX, dexibuprofen reduces prostaglandin synthesis, leading to pain relief and decreased inflammation [].

Dexibuprofen generally has a good safety profile, but potential side effects exist, similar to other NSAIDs. These include stomach upset, heartburn, kidney problems, and increased risk of bleeding. People with certain medical conditions, like ulcers or heart disease, should consult a doctor before taking dexibuprofen [].

Note

For specific safety data and hazard information, refer to official drug information sources provided by regulatory bodies.

Limitations:

  • Research on dexibuprofen is ongoing, and some aspects, like the specific advantages over racemic ibuprofen, require further investigation [].
  • Detailed information on certain sections, like chemical reactions within the body, might be beyond the scope readily available scientific research papers.
, primarily involving its interaction with enzymes responsible for its pharmacological effects. The primary mechanism of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in converting arachidonic acid to prostaglandins—compounds that mediate inflammation and pain. This inhibition leads to decreased levels of prostaglandin H₂, thereby reducing inflammation and pain signals .

Additionally, ibuprofen can react with sodium bicarbonate to form ibuprofen sodium, which is more soluble in water and can be useful in certain formulations .

The biological activity of (S)-(+)-ibuprofen is primarily attributed to its ability to inhibit cyclooxygenase enzymes. This inhibition results in the reduction of prostaglandin synthesis, leading to decreased inflammation, pain relief, and reduced fever. The onset of action occurs within approximately 30 minutes after administration, with an elimination half-life ranging from 2 to 4 hours .

Moreover, the (S)-enantiomer exhibits greater potency compared to the (R)-enantiomer. The conversion of the (R)-enantiomer to the (S)-form in the body enhances its therapeutic efficacy .

The synthesis of (S)-(+)-ibuprofen can be performed through several methods. A common industrial method involves:

  • Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst to form p-isobutylacetophenone.
  • Reduction: The ketone group is reduced to an alcohol using sodium borohydride or similar reducing agents.
  • Grignard Reaction: A Grignard reagent is formed and reacted with carbon dioxide to yield ibuprofen after protonation.

Modern synthesis techniques have been developed that aim for fewer steps and reduced waste products .

(S)-(+)-Ibuprofen is extensively used in clinical settings for:

  • Pain Management: Effective for mild to moderate pain relief.
  • Anti-inflammatory Treatment: Used in conditions such as arthritis and other inflammatory disorders.
  • Antipyretic: Reduces fever in various medical conditions.

It is available over-the-counter in various formulations including tablets, capsules, and liquid forms .

Ibuprofen has been studied for its interactions with various drugs and biological systems. Notable interactions include:

  • Anticoagulants: Ibuprofen may enhance the effects of anticoagulants like warfarin, increasing bleeding risk.
  • Other NSAIDs: Concurrent use with other NSAIDs can increase gastrointestinal side effects.
  • Antihypertensives: Ibuprofen may reduce the effectiveness of certain antihypertensive medications due to its effects on renal function .

Studies also indicate potential interactions with medications metabolized by cytochrome P450 enzymes due to its own metabolic pathways .

Ibuprofen belongs to a class of drugs known as 2-arylpropionic acids. Other similar compounds include:

Compound NameStructure TypeUnique Features
Naproxen2-(6-methoxynaphthalen-2-yl)propanoic acidLonger half-life than ibuprofen; used for arthritis
Ketoprofen2-(3-benzoylphenyl)propanoic acidExhibits both analgesic and anti-inflammatory effects
Flurbiprofen2-(2-fluorophenyl)propanoic acidMore potent COX inhibitor; used for pain relief
Dexibuprofen(S)-IbuprofenPure enantiomer; higher efficacy than racemic mixture

(S)-(+)-Ibuprofen is unique due to its specific stereochemistry that enhances its biological activity compared to other compounds in this class. Its ability to convert from the (R)-form in vivo also distinguishes it from many other NSAIDs that do not undergo such conversion .

This comprehensive overview highlights the significance of (S)-(+)-Ibuprofen as an essential therapeutic agent while detailing its chemical properties, biological activities, synthesis methods, applications, and interactions with other compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

206.130679813 g/mol

Monoisotopic Mass

206.130679813 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

49-53

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

671DKG7P5S

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (28.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (57.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (42.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (57.14%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For more information, refer to [ibuprofen].

Pharmacology

For more information, refer to [ibuprofen].

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AE - Propionic acid derivatives
M01AE14 - Dexibuprofen

Mechanism of Action

Like common NSAIDs, dexibuprofen is an active enantiomer of [ibuprofen] that suppresses the prostanoid synthesis in the inflammatory cells via inhibition of the COX-2 isoform of the arachidonic acid COX. For more information, refer to [ibuprofen].

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

51146-56-6

Absorption Distribution and Excretion

The time it take to reach peak plasma concentration is 2.25-5 hours post-administration of oral tablets containing 300mg of dexibuprofen. For more information, refer to [ibuprofen].
Mainly renal excretion. For more information, refer to [ibuprofen].
For more information, refer to [ibuprofen].

Metabolism Metabolites

For more information, refer to [ibuprofen].
(S)-(+)-ibuprofen has known human metabolites that include 3-Hydroxyibuprofen and 2-Hydroxyibuprofen.

Wikipedia

Dexibuprofen

Biological Half Life

Oral tablets containing 300mg of dexibuprofen results in 2.2-4.7 hours. For more information, refer to [ibuprofen].

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Gao Z, Cui F, Cao X, Wang D, Li X, Li T. Local infiltration of the surgical wounds with levobupivacaine, dexibuprofen, and norepinephrine to reduce postoperative pain: A randomized, vehicle-controlled, and preclinical study. Biomed Pharmacother. 2017 May 29;92:459-467. doi: 10.1016/j.biopha.2017.05.038. [Epub ahead of print] PubMed PMID: 28570980.
2: Arshad N, Zafran M, Ashraf Z, Perveen F. Synthesis, characterization of amide substituted dexibuprofen derivatives and their spectral, voltammetric and docking investigations for DNA binding interactions. J Photochem Photobiol B. 2017 Apr;169:134-147. doi: 10.1016/j.jphotobiol.2017.02.021. Epub 2017 Mar 3. PubMed PMID: 28319868.
3: Ashraf Z, Alamgeer, Rasool R, Hassan M, Ahsan H, Afzal S, Afzal K, Cho H, Kim SJ. Synthesis, Bioevaluation and Molecular Dynamic Simulation Studies of Dexibuprofen-Antioxidant Mutual Prodrugs. Int J Mol Sci. 2016 Dec 21;17(12). pii: E2151. doi: 10.3390/ijms17122151. PubMed PMID: 28009827; PubMed Central PMCID: PMC5187951.
4: Sánchez-López E, Ettcheto M, Egea MA, Espina M, Calpena AC, Folch J, Camins A, García ML. New potential strategies for Alzheimer's disease prevention: pegylated biodegradable dexibuprofen nanospheres administration to APPswe/PS1dE9. Nanomedicine. 2017 Apr;13(3):1171-1182. doi: 10.1016/j.nano.2016.12.003. Epub 2016 Dec 14. PubMed PMID: 27986603.
5: Sánchez-López E, Egea MA, Cano A, Espina M, Calpena AC, Ettcheto M, Camins A, Souto EB, Silva AM, García ML. PEGylated PLGA nanospheres optimized by design of experiments for ocular administration of dexibuprofen-in vitro, ex vivo and in vivo characterization. Colloids Surf B Biointerfaces. 2016 Sep 1;145:241-50. doi: 10.1016/j.colsurfb.2016.04.054. Epub 2016 May 3. PubMed PMID: 27187188.
6: Akhlaq M, Arshad MS, Mudassir AM, Hussain A, Kucuk I, Haj-Ahmad R, Rasekh M, Ahmad Z. Formulation and evaluation of anti-rheumatic dexibuprofen transdermal patches: a quality-by-design approach. J Drug Target. 2016 Aug;24(7):603-12. doi: 10.3109/1061186X.2015.1116538. Epub 2015 Dec 17. PubMed PMID: 26586147.
7: Li Y, Zhou Y, Jiang J, Wang X, Fu Y, Gong T, Sun X, Zhang Z. Mechanism of brain targeting by dexibuprofen prodrugs modified with ethanolamine-related structures. J Cereb Blood Flow Metab. 2015 Dec;35(12):1985-94. doi: 10.1038/jcbfm.2015.160. Epub 2015 Jul 8. PubMed PMID: 26154870; PubMed Central PMCID: PMC4671119.
8: El-Houssieny BM, El-Dein EZ, El-Messiry HM. Enhancement of solubility of dexibuprofen applying mixed hydrotropic solubilization technique. Drug Discov Ther. 2014 Aug;8(4):178-84. PubMed PMID: 25262596.
9: Jin SG, Yousaf AM, Son MW, Jang SW, Kim DW, Kim JO, Yong CS, Kim JH, Choi HG. Mechanical properties, skin permeation and in vivo evaluations of dexibuprofen-loaded emulsion gel for topical delivery. Arch Pharm Res. 2015 Feb;38(2):216-22. doi: 10.1007/s12272-014-0367-8. Epub 2014 Mar 24. PubMed PMID: 24988989.
10: Zamani O, Böttcher E, Rieger JD, Mitterhuber J, Hawel R, Stallinger S, Eller N. Comparison of safety, efficacy and tolerability of dexibuprofen and ibuprofen in the treatment of osteoarthritis of the hip or knee. Wien Klin Wochenschr. 2014 Jun;126(11-12):368-75. doi: 10.1007/s00508-014-0544-2. Epub 2014 Apr 17. PubMed PMID: 24740137.
11: Derry S, Best J, Moore RA. Single dose oral dexibuprofen [S(+)-ibuprofen] for acute postoperative pain in adults. Cochrane Database Syst Rev. 2013 Oct 23;(10):CD007550. doi: 10.1002/14651858.CD007550.pub3. Review. PubMed PMID: 24151035.
12: Erratum: Safety and efficacy of an add-on therapy with curcumin phytosome and piperine and/or lipoic acid in subjects with a diagnosis of peripheral neuropathy treated with dexibuprofen [Erratum]. J Pain Res. 2013 Aug 26;6:641. eCollection 2013. PubMed PMID: 24009429; PubMed Central PMCID: PMC3762669.
13: Abdelbary G, Makhlouf A. Adoption of polymeric micelles to enhance the oral bioavailability of dexibuprofen: formulation, in-vitro evaluation and in-vivo pharmacokinetic study in healthy human volunteers. Pharm Dev Technol. 2014 Sep;19(6):717-27. doi: 10.3109/10837450.2013.823994. Epub 2013 Aug 13. PubMed PMID: 23937590.
14: Di Pierro F, Settembre R. Safety and efficacy of an add-on therapy with curcumin phytosome and piperine and/or lipoic acid in subjects with a diagnosis of peripheral neuropathy treated with dexibuprofen. J Pain Res. 2013 Jul 3;6:497-503. doi: 10.2147/JPR.S48432. Print 2013. Erratum in: J Pain Res. 2013;6:641. PubMed PMID: 23861596; PubMed Central PMCID: PMC3704545.
15: Kim CK, Callaway Z, Choung JT, Yu JH, Shim KS, Kwon EM, Koh YY. Dexibuprofen for fever in children with upper respiratory tract infection. Pediatr Int. 2013 Aug;55(4):443-9. doi: 10.1111/ped.12125. PubMed PMID: 23659181.
16: Muralidharan S. Pharmacokinetic-pharmacodynamic model of newly developed dexibuprofen sustained release formulations. ISRN Pharm. 2012;2012:451481. doi: 10.5402/2012/451481. Epub 2012 Dec 6. PubMed PMID: 23316393; PubMed Central PMCID: PMC3534360.
17: Awad H, Aboul-Enein HY, Lashin S. A validated enantioselective HPLC assay of dexibuprofen in dexibuprofen tablet formulations. Biomed Chromatogr. 2012 Apr;26(4):502-6. PubMed PMID: 22493788.
18: Zhang X, Liu X, Gong T, Sun X, Zhang ZR. In vitro and in vivo investigation of dexibuprofen derivatives for CNS delivery. Acta Pharmacol Sin. 2012 Feb;33(2):279-88. doi: 10.1038/aps.2011.144. PubMed PMID: 22301864; PubMed Central PMCID: PMC4010340.
19: Noh YH, Lim HS, Cho SH, Ghim JL, Choe S, Jung JA, Kim UJ, Park KM, Jang MJ, Bae KS. Pharmacokinetic comparison of controlled- and immediate-release formulations of dexibuprofen after single and multiple oral doses in fasting healthy male Korean volunteers. Clin Ther. 2011 Sep;33(9):1132-41. doi: 10.1016/j.clinthera.2011.07.019. Epub 2011 Aug 24. PubMed PMID: 21864907.
20: Xu MJ, Zou C, H Chu J, Wu T, Liu SJ, Zhang J, Chen M, Liu F, Xiong NN, Ju WZ, S Tan H. Pharmacokinetics and bioequivalence of single dose and multiple doses of immediate- and extended-release formulations of dexibuprofen in healthy Chinese subjects. Int J Clin Pharmacol Ther. 2011 Mar;49(3):237-46. PubMed PMID: 21329626.

Explore Compound Types